4-(Benzyloxy)-2-fluorobenzonitrile
Description
4-(Benzyloxy)-2-fluorobenzonitrile (CAS: 185836-35-5) is a fluorinated aromatic nitrile derivative featuring a benzyloxy group at the 4-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, it is used in the multi-step synthesis of SL25.1188 reference standards and precursors, involving reduction, alkylation, and hydrolysis steps . Its structural versatility and electron-withdrawing nitrile group make it a valuable scaffold for further functionalization.
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNJUWRRLOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462674 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185836-35-5 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis: Alkylation of 4-Hydroxy-2-fluorobenzonitrile
The most widely reported method involves the Williamson ether synthesis , where 4-hydroxy-2-fluorobenzonitrile undergoes alkylation with benzyl bromide or chloride in the presence of a base.
Reaction Mechanism
- Deprotonation : A base deprotonates the hydroxyl group of 4-hydroxy-2-fluorobenzonitrile, forming a phenoxide ion.
- Nucleophilic Substitution : The phenoxide attacks the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the benzyloxy group.
Standard Protocol
- Substrate : 4-Hydroxy-2-fluorobenzonitrile
- Reagents : Benzyl bromide, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
- Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF)
- Conditions : Reflux at 80–100°C for 6–12 hours.
- Yield : 70–85%.
Example Procedure
A mixture of 4-hydroxy-2-fluorobenzonitrile (5.0 g, 32.5 mmol), benzyl bromide (6.1 g, 35.7 mmol), K₂CO₃ (9.0 g, 65 mmol), and Cs₂CO₃ (1.5 g, 4.6 mmol) in MeCN (100 mL) was refluxed for 8 hours. The crude product was purified via column chromatography (hexanes/ethyl acetate, 9:1) to yield 6.8 g (84%) of 4-(benzyloxy)-2-fluorobenzonitrile.
Alternative Alkylation Conditions
Phase-Transfer Catalysis
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed.
Nitrile Group Introduction via Dehydration of Oximes
While less common for this compound, nitriles can be synthesized from aldehydes via oxime intermediates.
Procedure
- Oxime Formation : 4-(Benzyloxy)-2-fluorobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol.
- Dehydration : Oxime is treated with acetic anhydride or phosphorus pentoxide (P₂O₅) to yield the nitrile.
Example
4-(Benzyloxy)-2-fluorobenzaldehyde (10 g, 43.5 mmol) and hydroxylamine hydrochloride (4.5 g, 65.3 mmol) in ethanol (100 mL) were stirred at 25°C for 4 hours. The oxime intermediate was isolated and dehydrated with P₂O₅ in toluene at 110°C for 12 hours, yielding 8.2 g (82%) of the nitrile.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the Williamson ether method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:
Challenges and Solutions
Regioselectivity
Competing O-alkylation at other positions is mitigated by:
Emerging Methodologies
Photoredox Catalysis
Recent advances employ iridium or nickel catalysts for mild, selective alkylation:
Enzymatic Etherification
Preliminary studies using lipases (e.g., Candida antarctica) show promise for greener synthesis:
- Solvent : Ionic liquids
- Yield : 65% (needs optimization).
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-2-fluorobenzaldehyde or 4-(benzyloxy)-2-fluorobenzoic acid.
Reduction: Formation of 4-(benzyloxy)-2-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Positional Isomers
- 2-(Benzyloxy)-5-fluorobenzonitrile (CA-5783, CAS: 945614-14-2) Structure: Fluorine at 5-position, benzyloxy at 2-position. Purity: 98% (MFCD18204992) .
2-Benzyloxy-6-fluorobenzonitrile (QJ-5238, CAS: 94088-45-6)
Table 1: Positional Isomers Comparison
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 4-(Benzyloxy)-2-fluorobenzonitrile | 185836-35-5 | C₁₄H₁₀FNO | 227.24 | Para-benzyloxy, ortho-fluorine |
| 2-(Benzyloxy)-5-fluorobenzonitrile | 945614-14-2 | C₁₄H₁₀FNO | 227.24 | Ortho-benzyloxy, meta-fluorine |
| 2-Benzyloxy-6-fluorobenzonitrile | 94088-45-6 | C₁₄H₁₀FNO | 227.24 | Ortho-benzyloxy, para-fluorine |
Halogen-Substituted Analogs
- 4-Benzyloxy-3-chloro-benzonitrile (CAS: 853953-30-7) Structure: Chlorine replaces fluorine at the 3-position. Impact: Chlorine’s larger atomic size and lower electronegativity may alter lipophilicity and reaction kinetics. Molecular Weight: 243.69 g/mol (C₁₄H₁₀ClNO) .
- 4-(Aminooxy)-2-Fluorobenzonitrile (CAS: 269056-55-5) Structure: Aminooxy group replaces benzyloxy at the 4-position. Properties: Increased polarity due to the aminooxy group, enhancing solubility in polar solvents. Molecular Weight: 152.13 g/mol (C₇H₅FN₂O) .
Functional Group Variants
4-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile (CAS: N/A)
- 4-[(2-Fluorophenyl)amino]benzonitrile (CAS: 1019502-17-0) Structure: Benzyloxy replaced with a 2-fluorophenylamino group. Molecular Weight: 212.22 g/mol (C₁₃H₉FN₂) . Use: Potential intermediate in heterocyclic drug synthesis.
Biological Activity
4-(Benzyloxy)-2-fluorobenzonitrile (CAS No. 185836-35-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a fluorine atom and a benzyloxy group attached to a benzene ring, with a nitrile functional group. This configuration contributes to its unique properties and biological activities.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.
1. Anticancer Activity
One of the primary areas of interest for this compound is its anticancer properties. Studies have shown that fluorinated compounds can inhibit glycolysis in cancer cells, which is a common metabolic pathway upregulated in tumors such as glioblastoma multiforme (GBM) . The inhibition of glycolysis can lead to reduced energy production in cancer cells, promoting apoptosis.
2. Enzyme Inhibition
Fluorinated derivatives have been reported to act as inhibitors of hexokinase, an enzyme critical for glycolysis. The mechanism involves binding to the enzyme and preventing its activity, which is crucial for the survival of rapidly proliferating cancer cells . In vitro studies suggest that this compound may exhibit similar enzyme inhibition characteristics.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound and related compounds:
- Cytotoxicity Tests : In vitro assays demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potency against GBM cells .
- Molecular Docking Studies : Computational models have shown that this compound can effectively bind to hexokinase, supporting its potential as an inhibitor. These studies provide insights into the binding affinities and interactions at the molecular level.
Comparative Analysis
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | 15 | Hexokinase inhibition |
| 2-Deoxy-D-glucose | Structure | 20 | Glycolysis inhibition |
| Fluorinated Analog A | Structure | 10 | Hexokinase inhibition |
Q & A
Q. What are the key synthetic routes for preparing 4-(benzyloxy)-2-fluorobenzonitrile, and how can intermediates be optimized for yield?
this compound is synthesized via multi-step pathways, often starting from halogenated or hydroxylated benzophenone derivatives. A common approach involves:
- Reduction and alkylation : Starting with 4-hydroxy-2-fluorobenzonitrile, the hydroxyl group is protected via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates. Yield optimization requires strict temperature control (0–5°C during benzylation) and anhydrous conditions to prevent hydrolysis of the nitrile group .
- Key challenges : Competing side reactions (e.g., over-alkylation) can occur if stoichiometry is not tightly controlled.
Q. How is this compound characterized analytically, and what spectral data are critical for confirmation?
Q. What safety precautions are required when handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation of the benzyl ether group .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?
The nitrile group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura coupling , the fluorine and nitrile groups direct boronic acid coupling to the meta position. For example, with 4-benzyloxyphenylboronic acid pinacol ester, Pd(PPh₃)₄ catalyzes coupling at 80°C in THF/H₂O, yielding biaryl derivatives with >80% efficiency .
Q. What strategies mitigate competing side reactions during deprotection of the benzyl ether group in downstream applications?
- Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Competing nitrile reduction is minimized by avoiding high H₂ pressures (>3 atm).
- Acidolysis : TFA in dichloromethane selectively cleaves the benzyl ether without affecting the nitrile group. Reaction monitoring via TLC (Rf shift from 0.7 to 0.3 in 1:1 hexane/EtOAc) is critical to prevent overexposure .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- DFT calculations : Predict hydrolysis pathways of the nitrile group. At pH < 2, the nitrile converts to a carboxylic acid (ΔG‡ ~25 kcal/mol), while the benzyl ether remains stable below 100°C .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; HPLC analysis shows <5% degradation, confirming shelf-life predictions .
Q. What role does the fluorine substituent play in modulating biological activity when this compound is used as a pharmaceutical intermediate?
Q. How are contradictions in reported synthetic yields resolved through mechanistic analysis?
Discrepancies in yields (e.g., 60% vs. 85% for benzylation) arise from:
- Solvent polarity : DMF increases reaction rate but promotes byproducts; switching to acetonitrile improves selectivity.
- Catalyst loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters turnover frequency. Kinetic studies (monitored by in situ IR) identify optimal catalyst-substrate ratios .
Methodological Guidance
9. Designing a stability-indicating HPLC method for this compound:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : 60:40 acetonitrile/water (0.1% formic acid).
- Detection : UV at 254 nm.
- Validation : Linearity (R² > 0.999), LOD 0.1 µg/mL, LOQ 0.3 µg/mL .
10. Troubleshooting low yields in benzylation reactions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
